

MYC Degradar 1: A Molecular Glue for Targeted Oncology

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Compound of Interest

Compound Name: MYC degrader 1

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The transcription factor MYC is a notoriously challenging yet highly sought-after target in oncology due to its central role in driving the proliferation and survival of a majority of human cancers. Historically, the "undruggable" nature of MYC has posed a significant barrier to the development of effective targeted therapies. The emergence of molecular glues, a novel class of small molecules that induce or stabilize protein-protein interactions, offers a promising new therapeutic modality. This whitepaper provides a comprehensive technical overview of **MYC degrader 1** (also known as A80.2HCl), a first-in-class orally available molecular glue that potently and selectively degrades the MYC oncoprotein. By hijacking the ubiquitin-proteasome system, **MYC degrader 1** effectively eliminates MYC, leading to tumor growth inhibition and overcoming resistance to existing cancer therapies. This document details the mechanism of action, quantitative performance data, and key experimental protocols for the characterization of this pioneering molecule.

Introduction to Molecular Glues and Targeted Protein Degradation

Molecular glues are small molecules that function by inducing proximity between two proteins that do not normally interact, or by stabilizing a transient or weak interaction.[1] In the context of targeted protein degradation, molecular glues can redirect the cellular machinery responsible

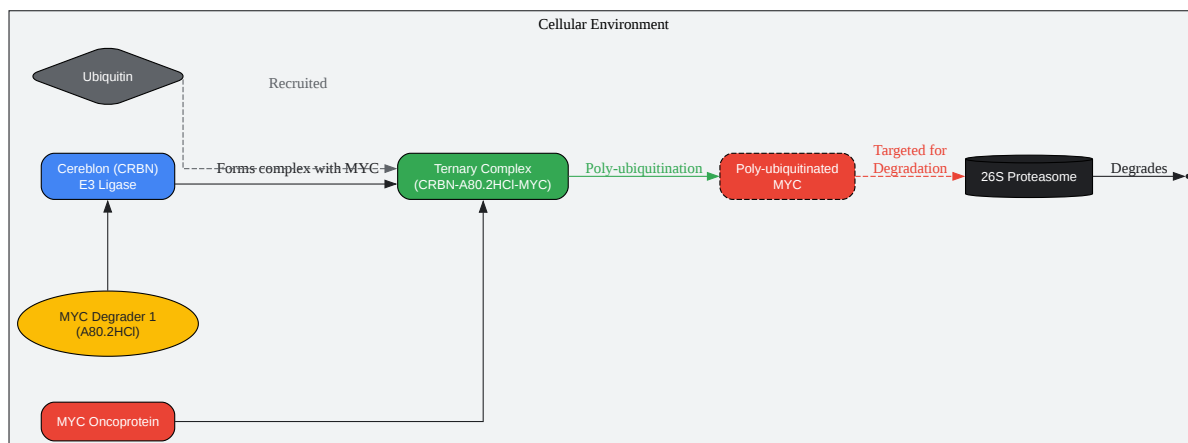
for protein turnover to eliminate specific disease-causing proteins.[2] This is typically achieved by promoting an interaction between a target protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[2][3] The resulting ternary complex (E3 ligase-molecular glue-target protein) facilitates the transfer of ubiquitin to the target protein.[2] This polyubiquitination marks the target for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[4][5] Unlike traditional inhibitors that only block the function of a protein, molecular glue degraders lead to its complete elimination, offering a potentially more profound and durable therapeutic effect.[2]

MYC Degradar 1 (A80.2HCl): A Novel Molecular Glue Targeting MYC

MYC degrader 1 (A80.2HCl) is an orally bioavailable small molecule identified as a potent degrader of the MYC protein.[1][6][7] It has demonstrated significant anti-tumor activity by restoring the function of the tumor suppressor protein pRB1 and re-establishing the sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[6]

Mechanism of Action

MYC degrader 1 functions as a molecular glue by facilitating an interaction between MYC and the E3 ubiquitin ligase Cereblon (CRBN). The molecule binds to CRBN and induces a conformational change that creates a novel binding surface for MYC. This induced proximity leads to the formation of a stable ternary complex, which in turn triggers the CRBN-mediated polyubiquitination of MYC. The polyubiquitinated MYC is then recognized and degraded by the proteasome.[4][5] This CRBN-dependent degradation of MYC has been demonstrated through experiments showing that the effect of **MYC degrader 1** is abrogated in CRBN knockout cells.



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Fig 1. Mechanism of action of **MYC degrader 1**.

Quantitative Data

The efficacy of **MYC degrader 1** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

In Vitro Degradation of MYC

MYC degrader 1 induces the degradation of MYC protein in a dose-dependent manner across a range of cancer cell lines.

Cell Line	Cancer Type	Concentration Range (nM)	Duration (hours)	Outcome
T24	Bladder Cancer	0 - 1000	24	Dose-dependent degradation of MYC protein
C4-2	Prostate Cancer	0 - 1000	24	Dose-dependent degradation of MYC protein
MDA-MB-231	Breast Cancer	0 - 1000	24	Dose-dependent degradation of MYC protein
22RV1	Prostate Cancer	0 - 1000	24	Dose-dependent degradation of MYC protein
T47D	Breast Cancer	0 - 1000	24	Dose-dependent degradation of MYC protein
UMUC14	Bladder Cancer	0 - 1000	24	Dose-dependent degradation of MYC protein

Table 1: In Vitro MYC Degradation by **MYC Degradar 1**.[\[1\]](#)

Potential of CDK4/6 Inhibitor Efficacy

A key finding is the ability of **MYC degrader 1** to re-sensitize cancer cells to CDK4/6 inhibitors, such as Palbociclib.

Cell Line	CDK4/6 Inhibitor	MYC Degradator 1 Concentration (nM)	Change in Palbociclib IC50 (μM)
T24	Palbociclib	10	From 8.37 to 3.11
UMUC14	Palbociclib	10	From 97.39 to 10.23

Table 2: Sensitization of Cancer Cells to Palbociclib by **MYC Degradator 1**.[\[1\]](#)

Binding Affinities

The binding of **MYC degrader 1** to both MYC and CRBN has been confirmed, which is essential for its molecular glue activity.

Binding Partner	Assay Method	Binding Affinity (Kd)
MYC	ITC	Data indicates direct binding
CRBN	HTRF	Data indicates direct binding

Table 3: Binding Affinities of **MYC Degradator 1**. (Note: Specific Kd values were not available in the provided search results but the interaction has been experimentally validated).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **MYC degrader 1**.

Western Blot Analysis for MYC Degradation

This protocol is used to quantify the levels of MYC protein in cells following treatment with **MYC degrader 1**.



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Fig 2. Western blot experimental workflow.

Methodology:

- **Cell Culture and Treatment:** Cancer cell lines (e.g., T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14) are cultured in appropriate media.[1] Cells are then treated with varying concentrations of **MYC degrader 1** (0-1000 nM) or a vehicle control for a specified duration (e.g., 24 hours).[1]
- **Cell Lysis:** After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a BCA protein assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated with a primary antibody specific for MYC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti- β -actin) is used to ensure equal protein loading.

- **Detection and Analysis:** The HRP substrate is added to the membrane to produce a chemiluminescent signal, which is captured using an imaging system. The intensity of the bands corresponding to MYC is quantified and normalized to the loading control to determine the relative MYC protein levels.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the interaction between MYC, CRBN, and **MYC degrader 1**.

Methodology:

- **Cell Treatment and Lysis:** T24 cells are treated with **MYC degrader 1** or a vehicle control. Cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
- **Immunoprecipitation:** The cell lysate is incubated with an antibody against either MYC or CRBN, which is coupled to magnetic or agarose beads. This captures the target protein and any interacting partners.
- **Washing:** The beads are washed several times to remove non-specifically bound proteins.
- **Elution:** The bound proteins are eluted from the beads.
- **Western Blot Analysis:** The eluted proteins are analyzed by Western blotting using antibodies against MYC, CRBN, and other potential components of the complex (e.g., GSPT1) to confirm their co-precipitation.

Cell Viability and Colony Formation Assays

These assays are used to assess the effect of **MYC degrader 1**, alone or in combination with other drugs, on cancer cell proliferation and survival.

Methodology for Cell Viability (e.g., MTT or CellTiter-Glo Assay):

- **Cell Seeding:** Cancer cells are seeded in 96-well plates.

- **Treatment:** Cells are treated with a dilution series of **MYC degrader 1**, a CDK4/6 inhibitor, or a combination of both.
- **Incubation:** The cells are incubated for a defined period (e.g., 72 hours).
- **Viability Assessment:** A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured.
- **Data Analysis:** The IC50 values are calculated by plotting cell viability against drug concentration.

Methodology for Colony Formation Assay:

- **Cell Seeding:** A low density of cells is seeded in 6-well plates.
- **Treatment:** Cells are treated with the compounds of interest.
- **Incubation:** The cells are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.
- **Staining and Quantification:** The colonies are fixed, stained with crystal violet, and counted. The number and size of colonies are indicative of the long-term survival and proliferative capacity of the cells.

Conclusion and Future Directions

MYC degrader 1 represents a significant advancement in the field of targeted oncology, providing a novel strategy to eliminate the MYC oncoprotein. Its mechanism as a molecular glue that hijacks the CRBN E3 ligase for targeted degradation opens up new avenues for treating MYC-driven cancers. The ability of **MYC degrader 1** to overcome resistance to established therapies like CDK4/6 inhibitors highlights its potential in combination treatment regimens. Further research will be crucial to fully elucidate its clinical potential, including optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy across a broader range of malignancies. The principles demonstrated by **MYC degrader 1** will undoubtedly pave the way for the development of a new generation of molecular glue degraders for other currently "undruggable" targets.

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